
4-Bromo-3-chloro-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is used as a starting material in various chemical reactions .
Synthesis Analysis
This compound can be synthesized from 4-Bromo-2-methylpyridine . The synthesis involves sodium or nickel reductive coupling, side chain oxidation, and esterification .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-2-methylpyridine consists of a pyridine ring with bromine, chlorine, and methyl groups attached to it . The InChI Key for this compound is JFBMFWHEXBLFCR-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-3-chloro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens . This involves sodium or nickel reductive coupling, side chain oxidation, and esterification .科学的研究の応用
Mechanistic Insight into Protein Modification
4-Bromo-3-chloro-2-methylpyridine and related compounds have been investigated for their potential as selective covalent protein modifiers. For instance, 2-methyl-4-bromopyridine has been identified as a quiescent affinity label for the nitric oxide controlling enzyme dimethylarginine dimethylaminohydrolase (DDAH), showcasing the utility of the 4-halopyridine motif in modifying protein function. This research integrates solution studies, X-ray crystallography, and molecular modeling to elucidate the mechanism of enzyme inactivation, highlighting the strategic use of pyridinium formation to enhance reactivity with target proteins (Johnson et al., 2011).
Applications in Material Science
In the realm of materials science, 4-Bromo-3-chloro-2-methylpyridine derivatives have been synthesized for applications in nonlinear optics and electrochromics. For example, derivatives of 4-amino-1-methylpyridinium benzenesulfonate salts, prepared via a quaternization reaction, have been analyzed for their crystal structures and evaluated for their nonlinear optical properties, demonstrating their potential for second-order nonlinear optics (Anwar et al., 2000).
Medicinal Chemistry and Sensor Development
Moreover, bis(terpyridyl) Ruthenium(II) complexes containing aza-oxa and polyaza macrocycles, synthesized through reactions involving 4-bromo-3-chloro-2-methylpyridine derivatives, have been explored as fluorescent chemosensors for heavy metal ions. These complexes act as multifunctional sensors with applications in environmental monitoring and potentially in medical diagnostics, showcasing the versatility of halogenated pyridines in developing functional materials (Padilla-Tosta et al., 2001).
Synthesis and Chemical Transformations
Research has also focused on the synthetic applications of halogenated pyridines, including 4-Bromo-3-chloro-2-methylpyridine, for constructing complex organic molecules. For example, efficient synthesis of polyhalogenated 4,4'-bipyridines through a simple dimerization procedure demonstrates the compound's role in facilitating novel chemical transformations. These methodologies provide access to a wide range of halogenated bipyridines, which are valuable intermediates in organic synthesis and pharmaceutical research (Abboud et al., 2010).
作用機序
Target of Action
4-Bromo-3-chloro-2-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4-Bromo-3-chloro-2-methylpyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyes .
Action Environment
The action of 4-Bromo-3-chloro-2-methylpyridine is influenced by several environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can be affected by environmental conditions . .
特性
IUPAC Name |
4-bromo-3-chloro-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGJZYYBZIRDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

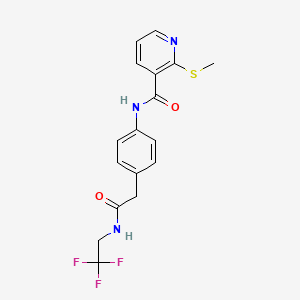

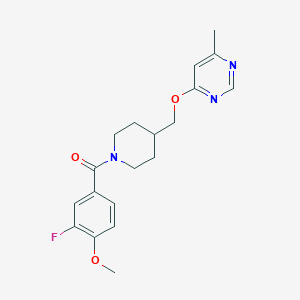
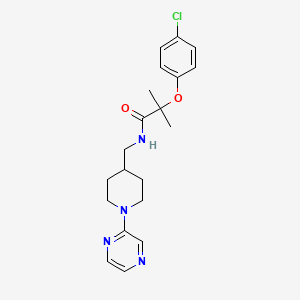
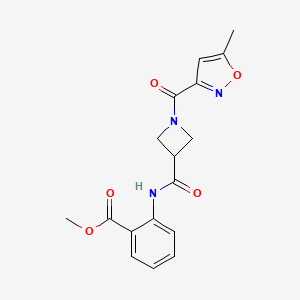
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)
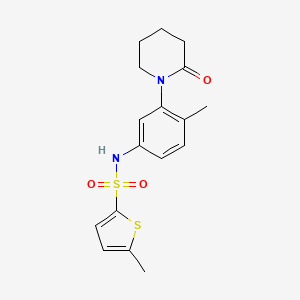
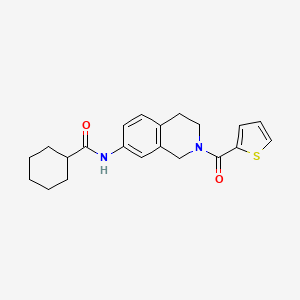
![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)


![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)